

The Molecular Architecture of Las17: A Technical Guide to Domain Functions and Interactions

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Abstract

Las17, the yeast homolog of the Wiskott-Aldrich Syndrome protein (WASP), is a critical orchestrator of actin dynamics, particularly during endocytosis. Its modular domain structure allows for a multitude of interactions and regulatory inputs that converge to control the precise spatiotemporal formation of actin filaments. This technical guide provides an in-depth exploration of the distinct domains of **Las17**, their specific functions, and the quantitative biophysical parameters that govern their interactions. Detailed methodologies for key experimental procedures used to elucidate **Las17** function are also presented, along with graphical representations of the relevant signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers investigating the molecular mechanisms of actin cytoskeleton regulation and for professionals in drug development targeting pathways involving cellular morphogenesis and trafficking.

Introduction to Las17

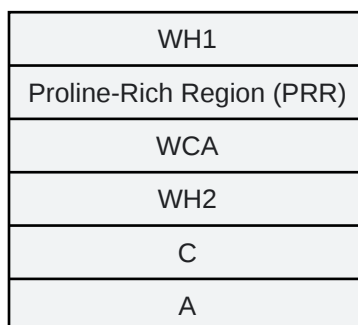
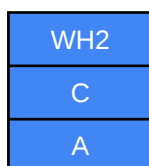
In the budding yeast *Saccharomyces cerevisiae*, **Las17** is a key nucleation-promoting factor (NPF) that activates the Arp2/3 complex, leading to the formation of branched actin networks.

This process is fundamental for the generation of force required for the invagination of the plasma membrane during clathrin-mediated endocytosis. Beyond its role as an Arp2/3 activator, **Las17** also exhibits Arp2/3-independent actin nucleation capabilities, highlighting its multifaceted role in actin organization. The function of **Las17** is intricately regulated through the concerted actions of its distinct protein domains, which mediate interactions with a variety of binding partners.

The Domain Architecture of Las17

Las17 is a multidomain protein comprising an N-terminal WASP Homology 1 (WH1) domain, a central Proline-Rich Region (PRR), and a C-terminal region containing a WASP Homology 2 (WH2) domain, a Central (C) or connector region, and an Acidic (A) domain, collectively known as the WCA domain.

Domain organization of the Las17 protein.



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Domain organization of the **Las17** protein.

Functional Roles and Biophysical Properties of

Las17 Domains

WASP Homology 1 (WH1) Domain

The N-terminal WH1 domain is primarily responsible for the interaction with verprolin (Vrp1p), the yeast homolog of WASP-interacting protein (WIP). This interaction is crucial for the proper localization and polarization of the actin cytoskeleton and is essential for endocytosis. While the interaction between **Las17p** and Vrp1p is known to be more critical for polarized actin assembly and endocytosis in yeast than the **Las17p**-Arp2/3 interaction, specific biophysical parameters for this interaction are not extensively documented in the literature.[1]

Proline-Rich Region (PRR)

The central proline-rich region of **Las17** is a hub for protein-protein interactions, primarily mediating binding to proteins containing Src homology 3 (SH3) domains. This region is also directly involved in binding to monomeric actin (G-actin) and contributes to both Arp2/3-dependent and -independent actin nucleation.

Interaction with SH3 Domain-Containing Proteins: The PRR of **Las17** interacts with the SH3 domains of several proteins, including Sla1, Ysc84, and Lsb1/2, which act as both positive and negative regulators of **Las17** function. The interaction with the endocytic adaptor protein Sla1 is particularly well-characterized and serves to inhibit **Las17**'s nucleation-promoting activity. This inhibition is thought to be relieved at the appropriate time during endocytosis to allow for a burst of actin polymerization. The binding of tandem SH3 domains of Sla1 to the **Las17** PRR is significantly stronger than that of individual SH3 domains, demonstrating an avidity effect.[2][3]

Direct Interaction with G-Actin: The PRR contains a second G-actin-binding motif (LGM), distinct from the C-terminal WH2 domain.[4] This motif is important for the high nucleation-promoting factor (NPF) activity of **Las17**. [4] The interaction between a fragment of the PRR (amino acids 300-422) and G-actin has been quantified, revealing a direct binding affinity.

Quantitative Data for PRR Interactions:

Interacting Molecules	Las17 Domain/Fragment	Method	Dissociation Constant (Kd)	Reference
G-Actin	P8-12 fragment (in PRR)	Fluorescence Polarization	$0.30 \pm 0.03 \mu\text{M}$	
G-Actin	Las17 (300-422)	Microscale Thermophoresis	24 nM	
G-Actin	Las17 (342-392)	Microscale Thermophoresis	$780 \pm 170 \text{ nM}$	
Sla1 SH3#1	Las17 (300-422)	Biolayer Interferometry	7.5 μM	
Sla1 SH3#1-2	Las17 (300-422)	Biolayer Interferometry	87 nM	
Lsb1	Las17	Surface Plasmon Resonance	30 nM	
Lsb2	Las17	Surface Plasmon Resonance	79 nM	
Lsb1 SH3	Las17	Surface Plasmon Resonance	792 nM	
Lsb2 SH3	Las17	Surface Plasmon Resonance	730 nM	

WCA Domain

The C-terminal WCA domain is the primary module for Arp2/3-dependent actin nucleation.

WASP Homology 2 (WH2) Domain: The WH2 domain is a conserved actin-binding motif that binds to G-actin. The affinity of the **Las17** WH2 domain for G-actin has been determined to be in the sub-micromolar range.

Central (C) and Acidic (A) Regions: The central and acidic regions are responsible for binding to the Arp2/3 complex. This interaction, in conjunction with the presentation of a G-actin

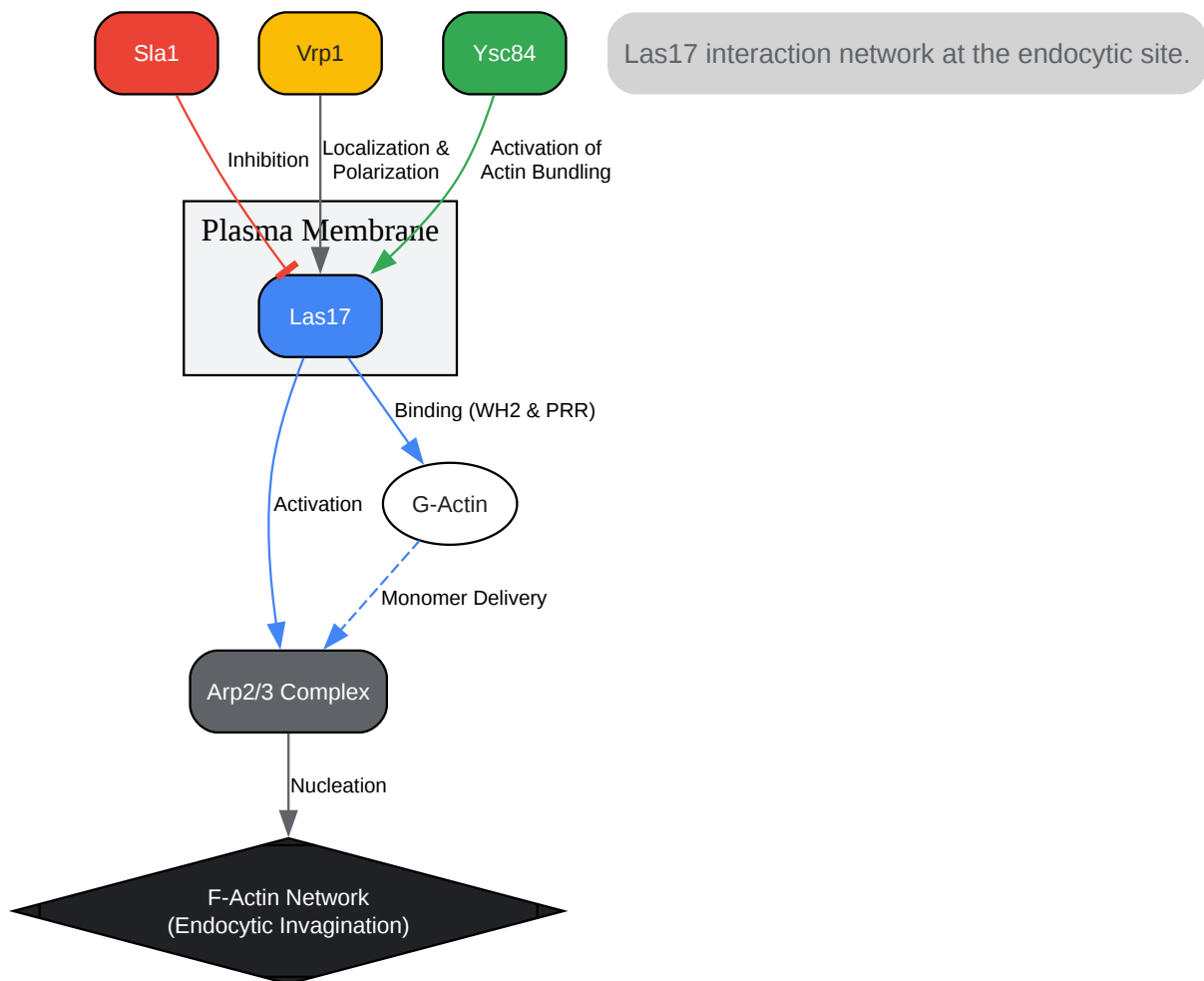
monomer by the WH2 domain, leads to the activation of the Arp2/3 complex's actin nucleation activity. The full NPF activity of **Las17** is significantly more potent than that of the WCA domain alone, indicating that the N-terminal domains, particularly the PRR, contribute to the overall efficiency of Arp2/3 activation.

Quantitative Data for WH2 Domain Interaction:

Interacting Molecule	Las17 Domain	Method	Dissociation Constant (Kd)	Reference
G-Actin	WH2 domain	Fluorescence Polarization	0.14 ± 0.01 μM	

Signaling and Functional Pathways

Las17 function is tightly regulated through a network of protein interactions that control its activity during endocytosis. The initial recruitment of **Las17** to the endocytic site is followed by a period of inhibition, primarily mediated by Sla1. The subsequent activation of **Las17** leads to a burst of actin polymerization, driving membrane invagination.



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Las17 interaction network at the endocytic site.

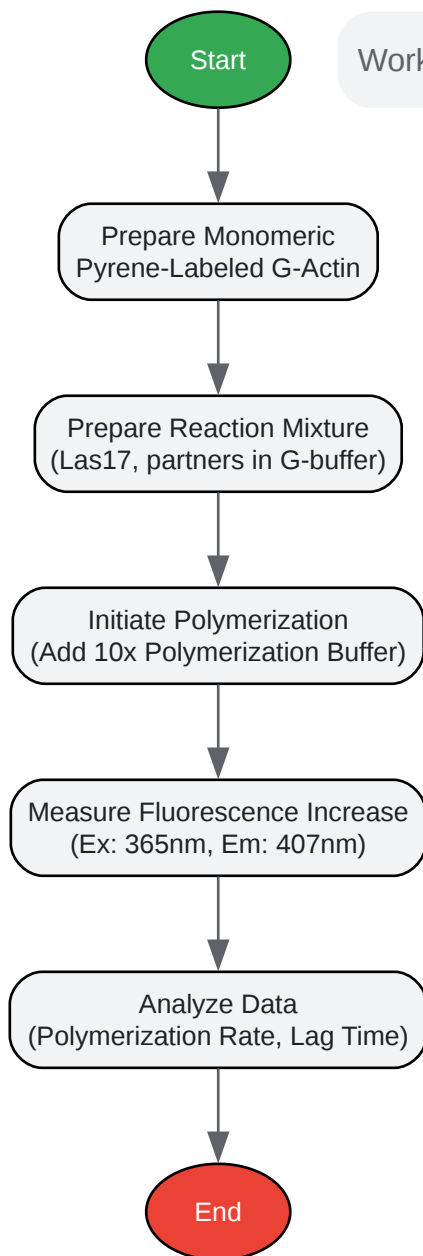
Detailed Experimental Methodologies

Pyrene-Actin Polymerization Assay

This assay is used to monitor the kinetics of actin polymerization in vitro. Pyrene-labeled G-actin exhibits low fluorescence, which increases significantly upon its incorporation into F-actin filaments.

Protocol:

- **Preparation of Monomeric Actin:** Purified rabbit skeletal muscle actin is resuspended in G-buffer (5 mM Tris-HCl pH 8.0, 0.2 mM CaCl₂, 0.2 mM ATP, 0.5 mM DTT). To ensure a monomeric state, the actin is gel-filtered using a Sephacryl S-300 column equilibrated with G-buffer. The concentration of actin is determined spectrophotometrically (A₂₉₀, extinction coefficient = 0.63 mg/ml-1 cm-1). Pyrene-labeled actin is mixed with unlabeled actin to a final concentration of 5-10% pyrene-actin.
- **Reaction Mixture:** In a 96-well black plate, prepare the reaction mixture containing G-buffer, the protein of interest (e.g., purified full-length **Las17** or its domains), and any interacting partners (e.g., Arp2/3 complex, Sla1). The final volume is typically 100-200 µL.
- **Initiation of Polymerization:** Polymerization is initiated by adding 10x polymerization buffer (500 mM KCl, 20 mM MgCl₂, 10 mM ATP) to the reaction mixture.
- **Fluorescence Measurement:** The fluorescence is monitored immediately in a fluorescence plate reader with excitation at 365 nm and emission at 407 nm. Readings are taken at regular intervals (e.g., every 10-30 seconds) for a duration sufficient to observe the full polymerization curve (lag phase, elongation phase, and steady-state).
- **Data Analysis:** The rate of polymerization is determined from the slope of the linear portion of the polymerization curve. The lag time is determined by extrapolating the linear portion of the curve to the x-axis.



Workflow for a pyrene-actin polymerization assay.

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Workflow for a pyrene-actin polymerization assay.

Yeast Two-Hybrid (Y2H) Assay

The Y2H system is a powerful genetic method to identify protein-protein interactions in vivo.

Protocol:

- **Vector Construction:** The coding sequence for the "bait" protein (e.g., a domain of **Las17**) is cloned into a vector containing a DNA-binding domain (BD), such as the Gal4-BD. The coding sequence for the "prey" protein (e.g., a potential interacting partner) is cloned into a vector containing a transcriptional activation domain (AD), such as the Gal4-AD.
- **Yeast Transformation:** A suitable yeast reporter strain (e.g., AH109 or Y2HGold) is co-transformed with the bait and prey plasmids.
- **Selection:** Transformed yeast are plated on selective medium lacking specific nutrients (e.g., tryptophan and leucine) to select for cells that have taken up both plasmids.
- **Interaction Assay:** To test for an interaction, the co-transformed yeast are plated on a more stringent selective medium that also lacks histidine and adenine, and may contain inhibitors of leaky reporter gene expression (e.g., 3-amino-1,2,4-triazole, 3-AT). The activation of reporter genes (e.g., HIS3, ADE2, lacZ) indicates a physical interaction between the bait and prey proteins.
- **Controls:** Appropriate positive and negative controls are run in parallel to validate the results.

GST-Pulldown Assay

This in vitro technique is used to confirm direct protein-protein interactions.

Protocol:

- **Expression and Purification of GST-tagged Protein:** The "bait" protein (e.g., a **Las17** domain) is expressed as a fusion protein with Glutathione S-transferase (GST) in *E. coli*. The bacterial cells are lysed, and the GST-fusion protein is purified from the lysate using glutathione-sepharose beads.
- **Preparation of Prey Protein:** The "prey" protein can be obtained from a cell lysate (e.g., yeast lysate) or produced by in vitro transcription/translation.
- **Binding Reaction:** The immobilized GST-bait protein on the glutathione-sepharose beads is incubated with the prey protein in a suitable binding buffer.

- **Washing:** The beads are washed several times with wash buffer to remove non-specifically bound proteins.
- **Elution:** The bound proteins are eluted from the beads using a high concentration of reduced glutathione or by boiling in SDS-PAGE sample buffer.
- **Analysis:** The eluted proteins are resolved by SDS-PAGE and the presence of the prey protein is detected by Western blotting using a specific antibody.

Conclusion

The modular domain architecture of **Las17** provides a versatile platform for the integration of multiple signals that regulate actin polymerization during endocytosis. The quantitative biophysical data and detailed experimental protocols presented in this guide offer a comprehensive resource for the continued investigation of this essential cellular process. A deeper understanding of the molecular interactions governing **Las17** function will be instrumental in elucidating the intricate mechanisms of cellular morphogenesis and may provide novel avenues for therapeutic intervention in diseases where these processes are dysregulated.

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